N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.332 g/mol. This compound is characterized by a cyclohexyl ring substituted with a butyl group and a hydroxyl group, along with a prop-2-enamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide involves several steps. One common method includes the reaction of 4-butylcyclohexanone with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the amine, which is subsequently reacted with acryloyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity and function. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
N-(4-Butyl-4-hydroxycyclohexyl)prop-2-enamide can be compared with similar compounds such as:
N-(4-Hydroxycyclohexyl)prop-2-enamide: Lacks the butyl group, which may affect its chemical properties and reactivity.
N-(4-Butylcyclohexyl)prop-2-enamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
N-(4-Butyl-4-hydroxycyclohexyl)acetamide: Has an acetamide group instead of a prop-2-enamide group, which may alter its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
N-(4-butyl-4-hydroxycyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-3-5-8-13(16)9-6-11(7-10-13)14-12(15)4-2/h4,11,16H,2-3,5-10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRYANQYQHHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC(CC1)NC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.